molecular formula C9H8F2O2 B1454395 2-(Difluoromethoxy)-5-methylbenzaldehyde CAS No. 147249-30-7

2-(Difluoromethoxy)-5-methylbenzaldehyde

Cat. No.: B1454395
CAS No.: 147249-30-7
M. Wt: 186.15 g/mol
InChI Key: GCAPSKHMYYUTMB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylsalicylaldehyde with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction proceeds through nucleophilic substitution, where the hydroxyl group of the salicylaldehyde is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-5-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Difluoromethoxy)-5-methylbenzoic acid.

    Reduction: 2-(Difluoromethoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals that benefit from the unique properties conferred by the difluoromethoxy group.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, the difluoromethoxy group can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)-5-methylbenzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-4-methylbenzaldehyde: Similar structure but with the methyl group in a different position.

    2-(Difluoromethoxy)-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-(Difluoromethoxy)-5-methylbenzaldehyde is unique due to the specific positioning of the difluoromethoxy and methyl groups on the benzaldehyde core. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluoromethoxy group can also impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPSKHMYYUTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276716
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147249-30-7
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147249-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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